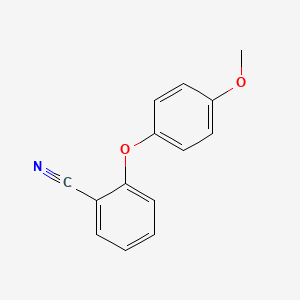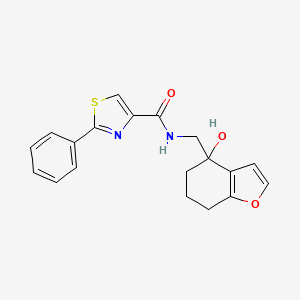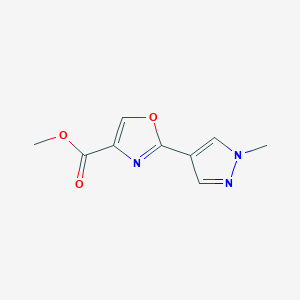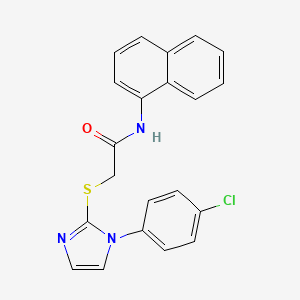
(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as MPTM and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Structural Analysis and Antiproliferative Activity
A study by Prasad et al. (2018) synthesized a novel bioactive heterocycle related to the specified compound and evaluated its antiproliferative activity. The compound's structure was characterized using IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction studies. This research highlights the importance of structural characterization in understanding the bioactivity of novel heterocyclic compounds, suggesting potential pathways for investigating the specified compound's applications in bioactive molecule development (Prasad et al., 2018).
Chlorine-Methyl Exchange Rule in Heterocyclic Analogs
Swamy et al. (2013) examined isomorphous structures of heterocyclic analogs, revealing adherence to the chlorine-methyl exchange rule. This study's insights into structural disorder and isomorphism could inform research on the specified compound's synthesis and structural characterization, especially concerning its thiophene and piperidine components (Swamy et al., 2013).
DFT and Docking Studies for Antibacterial Activity
Research by Shahana and Yardily (2020) on thiazolyl and thiophenyl methanone compounds involved synthesis, spectral characterization, and theoretical studies, including DFT calculations and docking studies. These compounds were analyzed for antibacterial activity, indicating a methodology that could be applied to assess the specified compound's potential antibacterial properties (Shahana & Yardily, 2020).
Bioactivation Pathway Analysis in Human Liver Microsomes
Yu et al. (2011) elucidated a novel bioactivation pathway of an isoxazole compound in human liver microsomes, involving enzyme-catalyzed ring opening. This research provides a foundation for understanding the metabolic fate and potential toxicological implications of isoxazole-containing compounds, potentially applicable to the specified compound's research (Yu et al., 2011).
Antimicrobial Activity of Isoxazole Derivatives
Sanjeeva et al. (2022) synthesized isoxazole derivatives, including a structure similar to the specified compound, and evaluated their antibacterial and antifungal activities. This study's approach to synthesizing and assessing antimicrobial efficacy could guide research into the specified compound's potential as an antimicrobial agent (Sanjeeva et al., 2022).
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-8-13(15-18-10)14(17)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-9,11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGNCQYWORYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2713886.png)
![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde oxime](/img/structure/B2713887.png)
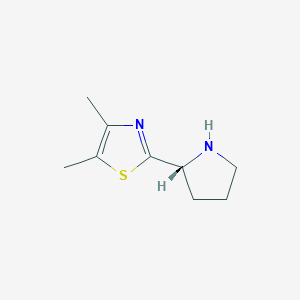
![2-{[(4-fluorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2713894.png)
![4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]butanoic acid](/img/structure/B2713895.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2713897.png)
![5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2713898.png)
![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)
![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)
